6-bromo-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyridyloxy group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like stannous chloride for reduction reactions and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromo group could yield a variety of substituted derivatives .
Scientific Research Applications
6-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methyl-3-nitropyridine: Similar in structure but with a methyl group instead of the pyrazolo[1,5-a]pyrimidine core.
1-Bromo-3-nitrobenzene: Similar in having both bromo and nitro groups but lacks the pyridyloxy and pyrazolo[1,5-a]pyrimidine components.
Uniqueness
6-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the pyrazolo[1,5-a]pyrimidine core, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C18H11BrN6O4 |
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Molecular Weight |
455.2 g/mol |
IUPAC Name |
6-bromo-N-(3-nitro-5-pyridin-3-yloxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H11BrN6O4/c19-11-8-21-17-7-16(23-24(17)10-11)18(26)22-12-4-13(25(27)28)6-15(5-12)29-14-2-1-3-20-9-14/h1-10H,(H,22,26) |
InChI Key |
KCJSUIXGCGEBQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C=C(C=NC4=C3)Br |
Origin of Product |
United States |
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